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Compound of Interest

Compound Name: 2-Bromo-4-iodo-1-methylbenzene

Cat. No.: B1287619 Get Quote

CAS Number: 26670-89-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-iodo-1-
methylbenzene, a halogenated aromatic compound with significant potential as a building

block in organic synthesis. This document details its chemical and physical properties, safety

information, and its applications in constructing complex molecular architectures relevant to

pharmaceutical and materials science research. Particular emphasis is placed on its utility in

regioselective cross-coupling reactions, with detailed experimental protocols provided.

Core Compound Data
2-Bromo-4-iodo-1-methylbenzene, also known as 2-bromo-4-iodotoluene, is a versatile

synthetic intermediate. Its structure, featuring both a bromine and an iodine atom on a toluene

backbone, allows for selective functionalization at two different positions, making it a valuable

tool for the synthesis of complex organic molecules.

Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of 2-Bromo-4-iodo-
1-methylbenzene.
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Property Value Reference(s)

CAS Number 26670-89-3

Molecular Formula C₇H₆BrI

Molecular Weight 296.93 g/mol

IUPAC Name
2-bromo-4-iodo-1-

methylbenzene

Synonyms

2-Bromo-4-iodotoluene, 1-

Bromo-5-iodo-2-

methylbenzene

Physical Form Liquid

Density 2.062 g/cm³

Boiling Point 266.7 °C at 760 mmHg

Flash Point 115.1 °C

Refractive Index 1.636

Storage Temperature
2-8 °C, keep in a dark place,

sealed in dry conditions

Safety Information
2-Bromo-4-iodo-1-methylbenzene is a hazardous substance and requires careful handling in

a laboratory setting. Appropriate personal protective equipment (PPE), including safety

goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a

well-ventilated fume hood.

Hazard Statement Description

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation
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Precautionary Statements: P261, P305+P351+P338

Synthesis
A detailed, experimentally verified synthesis protocol for 2-Bromo-4-iodo-1-methylbenzene is

not readily available in the public domain. However, a plausible and commonly employed

synthetic strategy for such compounds is the electrophilic bromination of the corresponding

iodinated precursor. In this case, the synthesis would likely proceed via the selective

bromination of 4-iodotoluene. The methyl group is an ortho-, para-director. Since the para

position is blocked by the iodine atom, the bromination is directed to the ortho position.

Proposed Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis of 2-Bromo-4-iodo-1-
methylbenzene from 4-iodotoluene.

Synthesis of 2-Bromo-4-iodo-1-methylbenzene

4-Iodotoluene

Electrophilic Bromination
(e.g., Br2, FeBr3 or NBS, acid catalyst)

2-Bromo-4-iodo-1-methylbenzene

Purification
(e.g., Distillation or Column Chromatography)

Pure 2-Bromo-4-iodo-1-methylbenzene
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Caption: Proposed synthesis workflow for 2-Bromo-4-iodo-1-methylbenzene.

Spectroscopic Data
Experimental spectroscopic data for 2-Bromo-4-iodo-1-methylbenzene (CAS 26670-89-3) is

not widely available. This section provides predicted spectroscopic data for the closely related

isomer, 2-Bromo-1-iodo-4-methylbenzene, which can serve as a useful reference for

characterization. Additionally, generalized experimental protocols for acquiring such data are

presented.

Predicted Spectroscopic Data for 2-Bromo-1-iodo-4-
methylbenzene
Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ)
[ppm]

Multiplicity Integration Assignment

~7.65 Doublet 1H Aromatic H

~7.10 Doublet 1H Aromatic H

~6.90 Singlet 1H Aromatic H

~2.30 Singlet 3H CH₃

Predicted ¹³C NMR Data (in CDCl₃)
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Chemical Shift (δ) [ppm]

~140

~138

~132

~130

~128

~95

~20

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Assignment

~3000-2850 C-H stretch (aromatic and aliphatic)

~1600-1450 C=C stretch (aromatic)

~1050-1000 C-Br stretch

~600-500 C-I stretch

General Experimental Protocols for Spectroscopic
Analysis

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Lock the spectrometer to the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.
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Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise

ratio.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Sample Preparation (Thin Film for Liquids): Place a drop of the liquid sample between two

salt plates (e.g., NaCl or KBr) to create a thin film.

Data Acquisition:

Record a background spectrum of the empty sample holder.

Place the sample in the beam path and record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a liquid sample, it can be introduced via direct infusion or a chromatographic system

(e.g., GC-MS or LC-MS).

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: A detector records the abundance of each ion, generating the mass spectrum.
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Applications in Organic Synthesis
The primary application of 2-Bromo-4-iodo-1-methylbenzene in organic synthesis is as a

versatile building block in palladium-catalyzed cross-coupling reactions. The differential

reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for regioselective

and sequential functionalization. The C-I bond is generally more reactive towards oxidative

addition to the palladium(0) catalyst, enabling selective reactions at this position while leaving

the C-Br bond available for subsequent transformations. This characteristic is highly valuable in

the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials

science.

Regioselective Cross-Coupling Reactions
The following sections provide detailed, generalized experimental protocols for key cross-

coupling reactions where 2-Bromo-4-iodo-1-methylbenzene can be utilized. These protocols

are based on established methodologies for similar dihalogenated aromatic compounds.

This reaction facilitates the formation of a carbon-carbon bond by selectively reacting the C-I

bond with a boronic acid.
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Regioselective Suzuki-Miyaura Coupling Workflow

2-Bromo-4-iodo-1-methylbenzene
+ Arylboronic Acid

Pd Catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., K₂CO₃)

Solvent (e.g., Toluene/Water)

Reaction at elevated temperature
(e.g., 80-100 °C)

Aqueous Workup and Extraction

Purification
(e.g., Column Chromatography)

2-Bromo-4-aryl-1-methylbenzene

Click to download full resolution via product page

Caption: Workflow for regioselective Suzuki-Miyaura coupling.

Experimental Protocol:

Reaction Setup: To a dry Schlenk flask, add 2-Bromo-4-iodo-1-methylbenzene (1.0 equiv),

the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the

base (e.g., K₂CO₃, 2.0 equiv).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1287619?utm_src=pdf-body-img
https://www.benchchem.com/product/b1287619?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon)

three times.

Solvent Addition: Add the degassed solvent system (e.g., toluene and water in a 4:1 ratio) via

syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-
Bromo-4-iodo-1-methylbenzene.

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C)

with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

Workup: After completion, cool the reaction to room temperature. Dilute with water and

extract with an organic solvent (e.g., ethyl acetate).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column

chromatography on silica gel.

This reaction is used to synthesize substituted alkynes through the selective coupling of a

terminal alkyne at the C-I position.

Experimental Protocol:

Reaction Setup: To a dry Schlenk flask, add 2-Bromo-4-iodo-1-methylbenzene (1.0 equiv),

the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4

mol%).

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon)

three times.

Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by a

degassed base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv). Add the terminal

alkyne (1.2 equiv) via syringe.

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the

reaction progress by TLC or GC-MS.
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Workup: After completion, filter the reaction mixture through a pad of celite to remove the

catalyst. Remove the solvent under reduced pressure.

Purification: Dissolve the residue in an organic solvent and wash with aqueous ammonium

chloride and brine. Dry the organic layer, concentrate, and purify the crude product by

column chromatography.

This reaction forms a carbon-nitrogen bond by selectively reacting the C-I bond with an amine.

Experimental Protocol:

Reaction Setup (in a glovebox): To a dry Schlenk tube, add the palladium pre-catalyst (e.g.,

Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.6 mol%), and a strong base

(e.g., NaOtBu, 1.4 equiv).

Reagent Addition: Add anhydrous toluene, followed by 2-Bromo-4-iodo-1-methylbenzene
(1.0 equiv) and the amine (1.2 equiv).

Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically

80-110 °C). Monitor the reaction progress by TLC or GC-MS.

Workup: After completion, cool the reaction to room temperature and quench with saturated

aqueous ammonium chloride. Extract the aqueous layer with an organic solvent.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Conclusion
2-Bromo-4-iodo-1-methylbenzene is a highly valuable synthetic intermediate for researchers

in organic chemistry and drug development. Its dihalogenated structure with differential

reactivity at the C-I and C-Br bonds provides a powerful platform for the regioselective and

sequential introduction of various functional groups. The detailed protocols for key cross-

coupling reactions provided in this guide serve as a starting point for the application of this

versatile building block in the synthesis of complex molecular targets. While experimental

spectroscopic and a definitive synthesis protocol for this specific compound are not widely
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published, the information provided herein, based on closely related structures and established

synthetic methodologies, offers a robust foundation for its use in the laboratory.

To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-4-iodo-1-
methylbenzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1287619#2-bromo-4-iodo-1-methylbenzene-cas-
number-26670-89-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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